![molecular formula C12H11N3O4 B2529971 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide CAS No. 338395-76-9](/img/structure/B2529971.png)
4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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Overview
Description
The compound "4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyridazinone derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multi-step reactions starting with readily available starting materials. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives is achieved through a Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . This suggests that the synthesis of "4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" could also involve similar initial steps, possibly followed by specific modifications to introduce the hydroxy and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by a pyridazine ring, which can undergo various chemical transformations. The presence of substituents like methoxy and methyl groups can influence the reactivity and the overall conformation of the molecule . The specific structure of "4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" would include a pyridazine ring with a hydroxy group, a methoxyphenyl group, and a carboxamide group, which could affect its chemical behavior and physical properties.
Chemical Reactions Analysis
Pyridazinone derivatives can participate in a range of chemical reactions. For example, they can undergo dehydrogenation, Michael addition reactions, and reactions with formaldehyde and secondary amines to yield various functionalized products . These reactions are typically influenced by the substituents present on the pyridazine ring. Therefore, "4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" may also be amenable to similar reactions, which could be utilized for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of methoxy and carboxamide groups can increase the hydrogen bonding potential, potentially affecting the solubility and boiling point . The hydroxy group in "4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" would contribute to its polarity and could also influence its pharmacokinetic properties if it were to be used as a drug.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-8-4-2-7(3-5-8)15-10(17)6-9(16)11(14-15)12(13)18/h2-6,16H,1H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIUKBLPJBWGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide |
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